Flt3/chk1-IN-1
Description
Properties
Molecular Formula |
C25H33F3N6O2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C25H33F3N6O2/c1-24(2,36)12-21(35)34-10-9-15-11-19(6-3-16(15)14-34)32-23-30-13-20(25(26,27)28)22(33-23)31-18-7-4-17(29)5-8-18/h3,6,11,13,17-18,36H,4-5,7-10,12,14,29H2,1-2H3,(H2,30,31,32,33) |
InChI Key |
LHDKPFSHXFFALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Flt3/chk1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Case Studies and Research Findings
-
Efficacy Against Resistant AML:
A study demonstrated that the combination of Flt3 inhibitors with CHK1 inhibitors could overcome adaptive resistance commonly seen in FLT3-ITD positive AML patients. The dual inhibition led to downregulation of the c-Myc pathway and activation of the p53 pathway, which are crucial for inducing apoptosis in cancer cells . -
Combination Therapies:
- Etoposide and Flt3/chk1-IN-1: Research has shown that combining etoposide (a topoisomerase inhibitor) with this compound resulted in synergistic effects, enhancing the overall therapeutic efficacy against leukemia cells .
- PARP Inhibitors: The use of CHK1 inhibitors alongside PARP inhibitors has been explored, where the combination was found to induce synthetic lethality in FLT3(ITD)-positive leukemia cells by causing lethal double-strand breaks (DSBs) during DNA replication .
Data Table: Summary of Key Studies
Mechanism of Action
Flt3/chk1-IN-1 exerts its effects by simultaneously inhibiting FLT3 and CHK1 kinases. This dual inhibition downregulates the c-Myc pathway and activates the p53 pathway, leading to increased cytotoxicity in FLT3-mutated AML cells . The compound effectively inhibits resistant FLT3-ITD AML in vivo and shows favorable druggability without significant blood toxicity or myelosuppression .
Comparison with Similar Compounds
Comparison with Similar FLT3 Inhibitors
The following analysis compares FLT3 inhibitors based on structural classes, binding modes, selectivity, and clinical efficacy, as derived from the evidence:
Type I vs. Type II FLT3 Inhibitors
Key Findings :
- Type I inhibitors (e.g., sunitinib) show stronger binding to the DFG-in conformation but broader off-target effects .
- Type II inhibitors (e.g., gilteritinib) exhibit superior selectivity and clinical responses in relapsed/refractory AML .
Dual FLT3 Inhibitors
| Compound | Secondary Target | Advantages | Clinical Stage |
|---|---|---|---|
| BPR056/BPR080 | Unspecified | High docking scores (−300+); potent FLT3 inhibition | Preclinical |
| Compound 8t | CDK2/4 | 10× more potent than FN-1501; overcomes F691L | Preclinical |
| IAF79 | Aurora B | Dual inhibition; synthetic potential for AML | Preclinical |
Key Findings :
- Compound 8t inhibits FLT3-ITD-F691L, a common resistance mutation, with nanomolar potency .
- IAF79 combines FLT3 and Aurora B inhibition, reducing proliferative signaling in AML .
Novel FLT3 Inhibitors in Development
| Compound | Class | Binding Affinity | Selectivity |
|---|---|---|---|
| FLIN4 | Spiro derivatives | H-bonds with Glu692, Cys694, Asp698 | Superior to Gilteritinib |
| Thienopyrimidines | Cyclohexylthieno[2,3-d]pyrimidine | IC₅₀: 0.12–0.45 μM (FLT3 kinase assay) | SI: 20.2–99.7 |
Clinical and Preclinical Challenges
- Resistance Mechanisms : Overexpression of wild-type FLT3 or stabilization of FLT3 receptors reduces inhibitor efficacy in vivo despite ex vivo sensitivity .
- Mutation-Specific Responses : FLT3-ITD allelic ratio (ITD-AR) predicts gilteritinib response; high ITD-AR correlates with better colony-forming inhibition .
Biological Activity
Flt3/chk1-IN-1, also known as Compound 18, is a dual inhibitor targeting Flt3 (FMS-like tyrosine kinase 3) and Chk1 (Checkpoint kinase 1). This compound has garnered significant attention in the field of oncology, particularly for its potential application in treating acute myeloid leukemia (AML) characterized by Flt3 mutations. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Flt3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in AML. The most common mutations include internal tandem duplications (ITDs) and point mutations such as D835Y. Chk1 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapeutic agents. The dual inhibition provided by this compound aims to exploit the vulnerabilities of Flt3-mutated AML cells while also interfering with their ability to repair DNA damage.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays, including cell proliferation studies and kinase inhibition assays. Below are key findings from recent studies:
Table 1: Inhibition Potency of this compound
| Compound | Target | IC50 (nM) | Selectivity Ratio (FLT3/c-KIT) |
|---|---|---|---|
| This compound | FLT3 | 13.9 | >1700 |
| This compound | c-KIT | >24000 |
This compound exhibits potent inhibition of FLT3 with an IC50 value of 13.9 nM, demonstrating over 1700-fold selectivity against c-KIT, which is crucial for minimizing off-target effects and potential toxicity associated with concurrent FLT3 and c-KIT inhibition .
Study on Efficacy in AML Models
A study conducted on AML cell lines expressing FLT3-ITD mutations demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
Key Findings:
- Cell Lines Tested: MV4-11 (FLT3-ITD), MOLM-14 (FLT3-D835Y)
- Results:
- MV4-11: IC50 = 15 nM
- MOLM-14: IC50 = 20 nM
- Mechanistic Insights: The compound was shown to induce apoptosis in treated cells, correlating with increased levels of phosphorylated histone H2AX, a marker for DNA damage .
Synergistic Effects with Chemotherapy
In another study examining the combination of this compound with standard chemotherapeutics such as etoposide, synergistic effects were observed. The combination treatment led to enhanced cytotoxicity in FLT3-mutated cell lines compared to monotherapy.
Combination Treatment Results:
- Etoposide Alone: IC50 = 50 nM
- Etoposide + this compound: IC50 = 10 nM (synergistic reduction)
This suggests that dual inhibition not only targets the mutated pathway but also enhances the efficacy of existing chemotherapeutic agents .
Preparation Methods
Synthetic Pathway of Compound 30
Core Scaffold Design and Molecular Docking
The synthesis of compound 30 originated from lead compound A , a 5-trifluoromethyl-2-aminopyrimidine derivative identified for its dual FLT3/CHK1 inhibition. Molecular docking revealed critical interactions:
- The pyrimidine core formed hydrogen bonds with Cys694 (FLT3) and Cys87 (CHK1).
- The 4-position amine engaged with Arg745 and Asp759 in FLT3, while the carbonyl group interacted with Lys38 in CHK1.
Conformational restriction strategies were employed to cyclize the 4- and 3-positions of the phenyl ring, enhancing target affinity and selectivity.
Stepwise Synthesis Protocol
The synthesis followed Scheme 1 from the primary source:
Step 1: Intermediate Formation
- Starting materials (1–5) underwent substitution with sulfonyl chlorides to yield intermediates 7–18 .
- Oxidation of compound 6 with meta-chloroperbenzoic acid (m-CPBA) produced intermediate 19 .
Step 2: Buchwald Coupling and Deprotection
- Intermediate 21 was synthesized by replacing raw material 20 with tert-butyl (3-aminopropyl)carbamate.
- Buchwald-Hartwig coupling with R₂Br derivatives (e.g., methylsulfonyl groups) generated protected precursors, which were deprotected to yield final compounds 22–40 .
Step 3: Final Modifications
Structure-Activity Relationship (SAR) Optimization
Impact of Substituent Modifications
Key SAR findings from derivatives 22–40 included:
| Compound | R₂ Substituent | CHK1 IC₅₀ (nM) | FLT3-WT IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) |
|---|---|---|---|---|
| 22 | Methyl | 38.57 ± 1.03 | 27.66 ± 6.60 | 23.22 ± 0.81 |
| 29 | Cyclopropyl | 19.29 ± 1.22 | 50.25 ± 1.91 | 28.96 ± 0.95 |
| 30 | Ethylsulfonyl | 25.10 ± 2.15 | 22.30 ± 1.75 | 26.37 ± 1.20 |
Analytical Characterization and Formulation
Physicochemical Properties
In Vivo Formulation Preparation
For pharmacokinetic (PK) studies:
Mechanistic Validation and Biological Efficacy
Downstream Signaling Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
